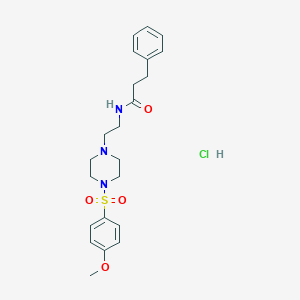

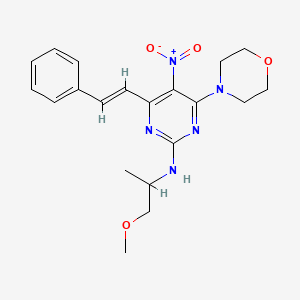

![molecular formula C8H8N4O2S B3003096 5-[4-(methylsulfonyl)phenyl]-2H-tetrazole CAS No. 441054-54-2](/img/structure/B3003096.png)

5-[4-(methylsulfonyl)phenyl]-2H-tetrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“5-[4-(methylsulfonyl)phenyl]-2H-tetrazole” is a chemical compound with the molecular formula C8H8N4O2S . It is also known as "methyl 4-(1H-tetraazol-5-yl)phenyl sulfone" .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . A method for the preparation of 1-substituted 5-arylsulfanyltetrazoles was proposed. The oxidation of 5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-tetrazole by hydrogen peroxide in acetic acid can yield 5-[(4-methyl-phenyl)sulfinyl]-1-phenyl-1H-tetrazole and 5-[(4-methylphenyl)sulfonyl]-1-phenyl-1H-tetrazole .Molecular Structure Analysis

The molecular structure of “5-[4-(methylsulfonyl)phenyl]-2H-tetrazole” consists of a tetrazole ring attached to a phenyl ring which is substituted with a methylsulfonyl group .Applications De Recherche Scientifique

Application in Perovskite Light-Emitting Diodes (PeLEDs)

The compound has been used in the development of highly stable perovskite light-emitting diodes (PeLEDs) . PeLEDs show strong promise for a new generation of light sources. The compound contributes to the stability of these devices, which is a significant challenge towards their commercial applications .

Antibacterial Activity

The compound has shown emergent antibacterial activity . It has been synthesized as derivatives that combine thiazole and sulfonamide, groups with known antibacterial activity . These molecules have displayed potent antibacterial activity against both Gram-negative and Gram-positive bacteria .

Hybrid Antimicrobials

The compound has been used in the development of hybrid antimicrobials . These are therapeutic strategies that combine the effect of two or more agents . The compound has been used in conjunction with a cell-penetrating peptide to create a complex with distinctive antibacterial behavior .

Cyclooxygenase (COX) Inhibition

The compound has been used in in vitro cyclooxygenase (COX) inhibition assays . COX enzymes play a key role in the formation of prostanoids, including prostaglandins, prostacyclin and thromboxane, which are mediators and have a variety of strong physiological effects.

Decreasing Cardiovascular Side Effects of Selective COX-2 Inhibitors

The compound has been used in the development of selective COX-2 inhibitors . The insertion of a nitric oxide releasing group (oxime) can offer a method to decrease the cardiovascular side effects of these inhibitors .

Safety and Hazards

Propriétés

IUPAC Name |

5-(4-methylsulfonylphenyl)-2H-tetrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O2S/c1-15(13,14)7-4-2-6(3-5-7)8-9-11-12-10-8/h2-5H,1H3,(H,9,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNQGKDWSIRANDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C2=NNN=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-ethylphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B3003013.png)

![1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(4-fluorobenzyl)urea](/img/structure/B3003018.png)

![N-(4-(4-(benzo[d]oxazol-2-yloxy)piperidine-1-carbonyl)phenyl)acetamide](/img/structure/B3003019.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B3003024.png)

![1-(2-Ethylphenyl)-3-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea](/img/structure/B3003027.png)

![5-[(3-Ethylphenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B3003028.png)

![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B3003033.png)